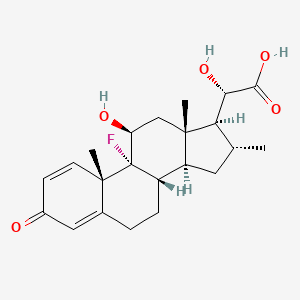
2'-Hydroxyacetophenone-d4 Oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Hydroxyacetophenone-d4 Oxime is a deuterated derivative of 2’-Hydroxyacetophenone Oxime. This compound is often used in research due to its unique properties, which include the presence of deuterium atoms. The molecular formula of 2’-Hydroxyacetophenone-d4 Oxime is C8H5D4NO2, and it has a molecular weight of 155.19 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Hydroxyacetophenone-d4 Oxime typically involves the reaction of 2’-Hydroxyacetophenone with hydroxylamine in the presence of a deuterium source. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. A common method involves the use of deuterated solvents and reagents to achieve the desired isotopic labeling .
Industrial Production Methods
Industrial production of 2’-Hydroxyacetophenone-d4 Oxime follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
2’-Hydroxyacetophenone-d4 Oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used in substitution reactions
Major Products Formed
Oxidation: Formation of oxime derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives
Aplicaciones Científicas De Investigación
2’-Hydroxyacetophenone-d4 Oxime is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a stable isotope-labeled compound in various chemical reactions and studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies.
Industry: Used in the synthesis of deuterated compounds for various industrial applications .
Mecanismo De Acción
The mechanism of action of 2’-Hydroxyacetophenone-d4 Oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. The presence of deuterium atoms can affect the compound’s metabolic stability and reaction kinetics, making it a valuable tool in research .
Comparación Con Compuestos Similares
Similar Compounds
2’-Hydroxyacetophenone Oxime: The non-deuterated version of the compound.
4-Hydroxyacetophenone Oxime: A positional isomer with the hydroxyl group at the para position.
2,4-Dihydroxyacetophenone Oxime: Contains an additional hydroxyl group at the para position .
Uniqueness
2’-Hydroxyacetophenone-d4 Oxime is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct isotopic labeling properties. This makes it particularly useful in studies requiring precise tracking of molecular interactions and metabolic pathways .
Propiedades
Número CAS |
1346606-29-8 |
|---|---|
Fórmula molecular |
C8H9NO2 |
Peso molecular |
155.189 |
Nombre IUPAC |
(6Z)-2,3,4,5-tetradeuterio-6-[1-(hydroxyamino)ethylidene]cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C8H9NO2/c1-6(9-11)7-4-2-3-5-8(7)10/h2-5,9,11H,1H3/b7-6-/i2D,3D,4D,5D |
Clave InChI |
NZLAAVQBGFJOMJ-NHNBMOQZSA-N |
SMILES |
CC(=C1C=CC=CC1=O)NO |
Sinónimos |
1-(2-Hydroxyphenyl)ethanone-d4 Oxime; 2-Hydroxyacetophenoxime-d4; Methyl 2-Hydroxyphenyl-d4 Ketoxime; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,4S,5S,6R,7S,9R,11E,13S,14R)-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] acetate](/img/structure/B585265.png)
![3-[(1E)-2-Methyl-1,3-butadien-1-yl]pyridine](/img/structure/B585266.png)
![(3R,4S,5S,6R,7S,9R,11E,13S,14R)-6-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradec-11-ene-2,10-dione](/img/structure/B585267.png)
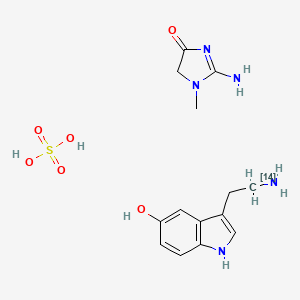
![2-[4-[4-(3-Pyridinyl)-1H-imidazol-1-YL]butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B585270.png)
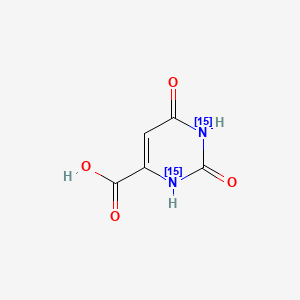
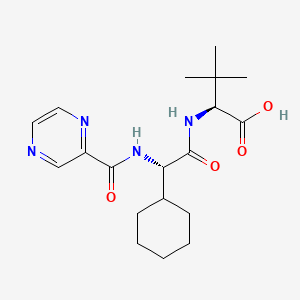
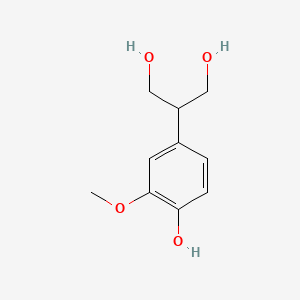

![5H-1,6-Dioxa-benzo[c]phenanthren-2-one](/img/structure/B585281.png)
